1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLBBUPUDDJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline moiety linked to a pyrazole derivative, which is known for various biological activities. The molecular formula is , and it has a molecular weight of approximately 694.2 g/mol. The presence of bromine atoms in the structure may contribute to its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets:
- NMDA Receptor Antagonism : Compounds related to this structure have shown selective antagonism towards NMDA receptors, particularly those containing GluN2C and GluN2D subunits. This selectivity can be crucial in developing treatments for neurodegenerative diseases such as Parkinson's disease and schizophrenia .
- Antioxidant Activity : The presence of phenolic groups in the structure may impart antioxidant properties, which can protect cells from oxidative stress and inflammation .
- Anticancer Activity : Some derivatives of quinoline and pyrazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity | Compound | IC50/EC50 Value | Target |
|---|---|---|---|
| NMDA Receptor Inhibition | 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | ~50 nM | GluN2C/D NMDA Receptors |
| Antioxidant Activity | Various Quinoline Derivatives | Varies | Cellular Oxidative Stress |
| Cytotoxicity | 6-Bromoquinoline Derivatives | Varies | Cancer Cell Lines |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on NMDA Receptor Selectivity : A study published in PubMed Central highlighted a new class of antagonists derived from quinoline structures that exhibited significant selectivity for NMDA receptor subtypes. The findings suggest potential applications in treating neurological disorders .
- Anticancer Activity Assessment : Research conducted on pyrazole derivatives indicated promising anticancer activity against breast and prostate cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
- Antioxidant Properties Investigation : A comparative analysis of various quinoline derivatives showed that certain structural modifications could enhance antioxidant capacity, potentially leading to therapeutic applications in oxidative stress-related diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline and pyrazole exhibit significant anticancer properties. The presence of bromine substituents in the compound may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, compounds with similar structures have shown to inhibit the proliferation of breast cancer cells through modulation of signaling pathways involved in cell cycle regulation .
Antimicrobial Properties
Quinoline derivatives are recognized for their antimicrobial activities. The compound's structure suggests it could be effective against a range of pathogens, including bacteria and fungi. Research has demonstrated that compounds with similar frameworks possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing both quinoline and pyrazole functionalities have been reported to exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokine production and reduce oxidative stress in cellular models. The compound may serve as a lead structure for the development of new anti-inflammatory drugs.
Neuroprotective Potential
The neuroprotective effects of quinoline-based compounds have been explored in various studies. These compounds may protect neuronal cells from oxidative damage and apoptosis, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including those structurally related to 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Results indicated that these compounds inhibited the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties of related quinoline derivatives revealed that certain modifications led to enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that structural variations significantly impact biological activity, suggesting that further optimization of similar compounds could yield potent antimicrobial agents .
Case Study 3: Neuroprotection
Research on neuroprotective agents identified several quinoline-based compounds that demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. These findings suggest that the compound could be further studied for its potential role in neuroprotection, particularly in models of neurodegenerative diseases .
Comparison with Similar Compounds
Core Scaffold Modifications
Key Observations :
Substituent Effects on Bioactivity
- 4-Bromophenyl vs. 4-Fluorophenyl : The fluorophenyl analogue (CAS: 313967-94-1) has a molecular weight of 499.34 (C27H21BrFN3O) and is reported for industrial use. Fluorine’s electronegativity may alter electronic properties but reduce steric bulk compared to bromine .
- Acetyl vs. Non-acetylated Pyrazolines: Acetyl groups (e.g., in 330663-00-8) improve solubility, as seen in analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (CAS: N/A), where the acetyl group enhances pharmacokinetics .
Preparation Methods
Pfitzinger Reaction for Quinoline Skeleton Formation
The Pfitzinger reaction serves as a foundational method for synthesizing substituted quinolines. This protocol involves the condensation of isatin derivatives with ketones under acidic conditions. For the target compound, 5-bromoisatin and 2-methyl-4-phenylacetophenone react in refluxing ethanol with concentrated sulfuric acid to yield 6-bromo-2-methyl-4-phenylquinoline-4-carboxylic acid (Scheme 1).
Key Reaction Parameters :
-
Temperature : 80–90°C (reflux)
-
Catalyst : Concentrated H₂SO₄ (2 mL per 10 mmol isatin)
Decarboxylation of the carboxylic acid intermediate is achieved by heating in quinoline at 210°C, producing 6-bromo-2-methyl-4-phenylquinoline .
Suzuki-Miyaura Coupling for Functionalization
To introduce aryl groups at specific positions, Suzuki-Miyaura cross-coupling is employed. For instance, coupling 6-bromoquinoline-3-carbaldehyde with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture (3:1) at 100°C for 12 hours yields 6-bromo-3-(4-bromophenyl)-2-methyl-4-phenylquinoline (Table 1).
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| Pd(OAc)₂ | Et₃N | Toluene | 110 | 65 |
Formation of the Pyrazoline Moiety
Hydrazone Intermediate Synthesis
The quinoline aldehyde 6-bromo-3-(4-bromophenyl)-2-methyl-4-phenylquinoline-3-carbaldehyde reacts with 4-bromophenylhydrazine in ethanol under reflux to form the corresponding hydrazone. This step is critical for subsequent cyclization (Scheme 2).
Reaction Conditions :
Cyclocondensation with α,β-Unsaturated Ketones
The hydrazone undergoes cyclization with acetylacetone in acetic acid to form the 4,5-dihydropyrazole (pyrazoline) ring. The reaction proceeds via Michael addition followed by intramolecular cyclization (Scheme 3).
Optimized Conditions :
| Dicarbonyl Compound | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acetylacetone | AcOH | – | 88 |
| Ethyl acetoacetate | EtOH | H₂SO₄ | 72 |
Table 2 : Cyclocondensation efficiency with β-dicarbonyl compounds.
Acetylation of the Pyrazoline Nitrogen
The pyrazoline nitrogen is acetylated using acetic anhydride in pyridine at 0–5°C to yield the final product. This step ensures high regioselectivity for the N1 position (Scheme 4).
Reaction Parameters :
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc 7:3). The final compound exhibits a melting point of 198–200°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, quinoline-H), 7.68–7.45 (m, 13H, aromatic), 4.92 (dd, 1H, pyrazoline-H), 3.10 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoline synthesis | Pfitzinger | 85 | 98 |
| Suzuki coupling | Pd(PPh₃)₄ | 78 | 95 |
| Pyrazoline formation | Acetylacetone | 88 | 97 |
| Acetylation | Ac₂O/pyridine | 95 | 99 |
Table 3 : Cumulative efficiency of optimized pathway.
Mechanistic Insights and Challenges
Regioselectivity in Cyclocondensation
The use of acetic acid as a solvent directs cyclization to the α,β-unsaturated ketone’s β-carbon, ensuring the 4-bromophenyl group occupies the pyrazoline’s 5-position. Computational studies suggest this selectivity arises from transition-state stabilization via hydrogen bonding with the solvent.
Byproduct Formation
Competing pathways may yield fully aromatic pyrazoles (~5–8% impurity), necessitating careful temperature control below 85°C to favor the dihydro form.
Industrial Scalability Considerations
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
Answer:
- Synthesis : The compound can be synthesized via a chalcone precursor, where a brominated quinoline derivative reacts with a substituted hydrazine under reflux in acetic acid. For example, a similar pyrazoline derivative was prepared by refluxing (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate for 6 hours .
- Purification : Recrystallization from ethanol or DMF yields high-purity crystals (~82% yield) .
- Characterization :
- NMR (¹H/¹³C) : Assign proton environments (e.g., pyrazoline CH₂ groups at δ 3.1–4.0 ppm) and confirm aromatic substituents .
- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using SHELXL refinement .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H⁺] peak at m/z ~600) .
Q. How can researchers confirm the molecular structure and purity of this compound?
Answer:
- X-ray crystallography : The gold standard for structural confirmation. For example, dihedral angles between the quinoline and pyrazoline rings (~74.88°) and hydrogen-bonding patterns (e.g., C–H···O interactions) can be resolved .
- Cross-validation : Combine NMR data (e.g., coupling constants for pyrazoline protons) with IR (carbonyl stretch at ~1650 cm⁻¹) and HPLC purity analysis (>95%) .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?
Answer:
- Challenges :
- Solutions :
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Scenario : NMR suggests a planar pyrazoline ring, but X-ray shows puckering.
- Methodology :
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to detect ring flexibility .
- Computational modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify dominant conformers .
Q. What strategies are effective for evaluating the compound’s potential biological activity?
Answer:
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Answer:
Q. What synthetic optimizations improve yield and selectivity for this compound?
Answer:
- Catalyst screening : Replace acetic acid with piperidine for chalcone cyclization, increasing yield from 70% to 85% .
- Solvent effects : Use DMF instead of ethanol to enhance solubility of brominated intermediates .
- Reaction monitoring : Track progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .
Q. How can researchers address poor electron density maps in X-ray analysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
